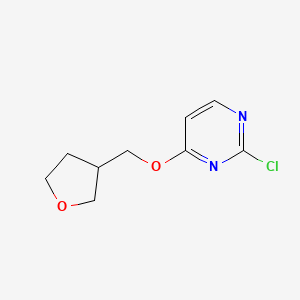
2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a tetrahydrofuran-3-ylmethoxy group[_{{{CITATION{{{_1{CHEBI:140319 - 2- {2-chloro-4- (methylsulfonyl)-3- (tetrahydrofuran-2 ...
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and tetrahydrofuran-3-ylmethanol as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable base, such as triethylamine, and a coupling reagent like 1,1'-carbonyldiimidazole (CDI) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用機序
The mechanism by which 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.
類似化合物との比較
2-Chloro-4-methylpyrimidine: Similar structure but lacks the tetrahydrofuran-3-ylmethoxy group.
4-((Tetrahydrofuran-3-yl)methoxy)pyrimidine: Lacks the chloro group at the 2-position.
2-Chloro-4-(methoxy)pyrimidine: Similar to the target compound but with a methoxy group instead of tetrahydrofuran-3-ylmethoxy.
Uniqueness: 2-Chloro-4-((tetrahydrofuran-3-yl)methoxy)pyrimidine is unique due to its combination of the chloro group and the tetrahydrofuran-3-ylmethoxy group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
2-chloro-4-(oxolan-3-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-11-3-1-8(12-9)14-6-7-2-4-13-5-7/h1,3,7H,2,4-6H2 |
InChIキー |
ULIWHAQBRCGCMZ-UHFFFAOYSA-N |
正規SMILES |
C1COCC1COC2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















